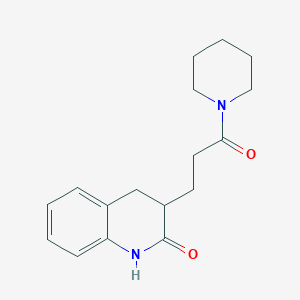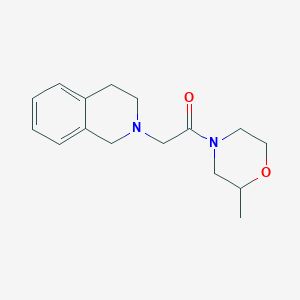
2-(3,4-dihydro-1H-isoquinolin-2-yl)-1-(2-methylmorpholin-4-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3,4-dihydro-1H-isoquinolin-2-yl)-1-(2-methylmorpholin-4-yl)ethanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is a derivative of isoquinoline and has been found to exhibit various biochemical and physiological effects. In
Wirkmechanismus
The mechanism of action of 2-(3,4-dihydro-1H-isoquinolin-2-yl)-1-(2-methylmorpholin-4-yl)ethanone involves the inhibition of certain enzymes and receptors in the body. This compound has been found to inhibit the activity of topoisomerase II, an enzyme that plays a critical role in DNA replication and transcription. Additionally, it has been found to bind to the dopamine D2 receptor, which is involved in the regulation of movement, emotion, and cognition.
Biochemical and Physiological Effects:
2-(3,4-dihydro-1H-isoquinolin-2-yl)-1-(2-methylmorpholin-4-yl)ethanone has been found to exhibit various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, which is a programmed cell death mechanism that helps to prevent the growth and spread of cancer. Additionally, this compound has been found to reduce inflammation and pain by inhibiting the activity of certain enzymes and receptors in the body.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-(3,4-dihydro-1H-isoquinolin-2-yl)-1-(2-methylmorpholin-4-yl)ethanone in lab experiments is its potential to exhibit a wide range of biochemical and physiological effects. Additionally, this compound is relatively easy to synthesize and purify, making it a cost-effective option for research. However, one of the limitations of using this compound is its potential toxicity, which can limit its use in certain experiments.
Zukünftige Richtungen
There are many potential future directions for research involving 2-(3,4-dihydro-1H-isoquinolin-2-yl)-1-(2-methylmorpholin-4-yl)ethanone. One potential direction is to investigate its potential use as a therapeutic agent for the treatment of neurodegenerative diseases. Additionally, further research can be conducted to explore its potential use as an anticancer agent and its mechanism of action. Furthermore, research can be conducted to optimize the synthesis and purification methods for this compound to increase its yield and purity.
Synthesemethoden
The synthesis of 2-(3,4-dihydro-1H-isoquinolin-2-yl)-1-(2-methylmorpholin-4-yl)ethanone involves the reaction of 2-(3,4-dihydro-1H-isoquinolin-2-yl)ethanamine with 2-methylmorpholine-4-carbaldehyde in the presence of a suitable catalyst. This reaction results in the formation of the desired product, which can be purified using various techniques such as column chromatography, recrystallization, or HPLC.
Wissenschaftliche Forschungsanwendungen
2-(3,4-dihydro-1H-isoquinolin-2-yl)-1-(2-methylmorpholin-4-yl)ethanone has been used in various scientific research applications. It has been found to exhibit potential anticancer activity by inhibiting the growth of cancer cells. Additionally, this compound has been used as a potential therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It has also been investigated for its potential use as an analgesic and anti-inflammatory agent.
Eigenschaften
IUPAC Name |
2-(3,4-dihydro-1H-isoquinolin-2-yl)-1-(2-methylmorpholin-4-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c1-13-10-18(8-9-20-13)16(19)12-17-7-6-14-4-2-3-5-15(14)11-17/h2-5,13H,6-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDCHFHMBNZBACI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCO1)C(=O)CN2CCC3=CC=CC=C3C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

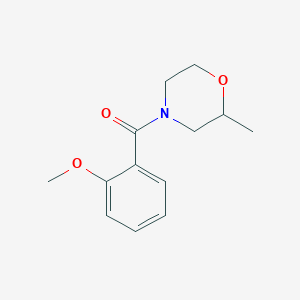
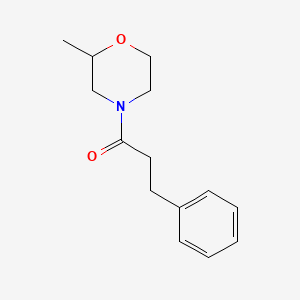
![[1-(Oxolane-2-carbonyl)piperidin-4-yl]-phenylmethanone](/img/structure/B7492110.png)

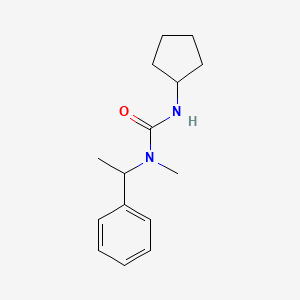
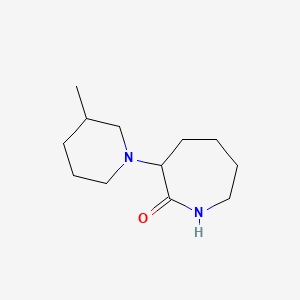
![4-[[2-(5-methylfuran-2-yl)-2-morpholin-4-ylethyl]amino]-3-nitro-N-propan-2-ylbenzamide](/img/structure/B7492125.png)
![2-Cyclopent-2-en-1-yl-1-(1,2-dihydroimidazo[1,2-a]benzimidazol-3-yl)ethanone](/img/structure/B7492130.png)
![2-Methyl-4-[(4-pyrazol-1-ylphenyl)methyl]morpholine](/img/structure/B7492132.png)
![[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-(2-methylcyclopropyl)methanone](/img/structure/B7492137.png)
![[4-(1H-indol-3-yl)piperidin-1-yl]-(2-methylcyclopropyl)methanone](/img/structure/B7492152.png)
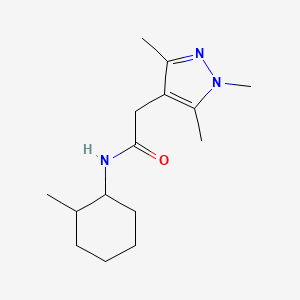
![[4-(1H-indol-3-yl)piperidin-1-yl]-(oxolan-2-yl)methanone](/img/structure/B7492162.png)
